Ethyl 3-oxo-4-phenoxybutanoate

Description

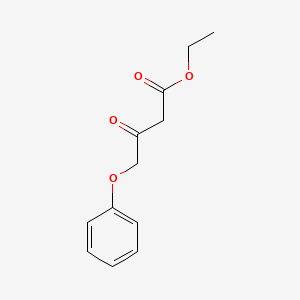

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-oxo-4-phenoxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-15-12(14)8-10(13)9-16-11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZPICVFXSJZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194019 | |

| Record name | Ethyl 3-oxo-4-phenoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41051-18-7 | |

| Record name | Butanoic acid, 3-oxo-4-phenoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-oxo-4-phenoxybutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-oxo-4-phenoxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-oxo-4-phenoxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-oxo-4-phenoxybutyrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PGC28AD3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ethyl 3 Oxo 4 Phenoxybutanoate

Established Synthetic Routes and Reaction Mechanisms

The synthesis of Ethyl 3-oxo-4-phenoxybutanoate can be achieved through several established routes, primarily involving alkylation, esterification, and condensation reactions.

Alkylation and Esterification Approaches to β-Keto Esters

β-Keto esters like this compound are frequently synthesized via the alkylation of enolates. In this general approach, a β-keto ester is treated with a base to form an enolate, which then acts as a nucleophile to attack an alkylating agent. This process allows for the introduction of various substituents on the α-carbon of the ester. The resulting alkylated β-keto esters can undergo further reactions, such as hydrolysis and decarboxylation, to produce ketones. aklectures.com

Another key strategy is esterification. For instance, the esterification of acetophenone (B1666503) with ethyl acetate (B1210297) under acidic conditions is a known method for producing related β-keto esters. Palladium-catalyzed reactions of allylic esters of β-keto carboxylates have also been explored to expand the utility of these compounds in organic synthesis. nih.gov

Condensation Reactions in the Formation of this compound

Condensation reactions, particularly Claisen-like condensations, are a cornerstone in the synthesis of this compound. These reactions involve the coupling of an ester with another carbonyl-containing compound in the presence of a base.

A common synthetic pathway to a related compound, Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate, involves the reaction of 4-hydroxybenzaldehyde (B117250) with ethyl 4-bromobutanoate. This reaction is typically carried out in the presence of a base like potassium carbonate in a suitable solvent. prepchem.com

A similar principle can be applied to synthesize phenoxybutanoate derivatives. For example, tert-butyl (3-hydroxyphenyl)carbamate has been reacted with ethyl 4-bromobutanoate in the presence of potassium carbonate and acetone (B3395972) to yield ethyl 4-(3-((tert-butoxycarbonyl)amino)phenoxy)butanoate. rsc.org

The efficiency of phenoxybutanoate synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent and the reaction temperature.

For Claisen-like condensations, solvents such as ethanol (B145695) or toluene (B28343) are frequently employed, with controlled temperatures typically ranging from 80–100°C to achieve better yields. In the synthesis of Ethyl 3-oxo-4-phenylbutanoate from monoethyl monopotassium malonate and phenacyl chloride, the reaction is conducted in tetrahydrofuran (B95107) at a lower temperature range of 5°C to 20°C. chemicalbook.com

Table 1: Solvent and Temperature Effects on Synthesis

| Synthetic Route | Solvent(s) | Temperature | Yield |

| Claisen-like Condensation | Ethanol or Toluene | 80–100°C | Optimized |

| From Monoethyl Monopotassium Malonate | Tetrahydrofuran | 5–20°C | 86% chemicalbook.com |

| From 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) | Dichloromethane, then Ethanol | 0°C to room temp, then reflux | 98.8% chemicalbook.com |

Base catalysis is crucial in the synthesis of phenoxybutanoates. The base serves to deprotonate one of the reactants, generating a nucleophile that initiates the condensation or alkylation reaction.

In the synthesis of Ethyl 3-oxo-4-phenylbutanoate via a Claisen-like condensation, piperidine (B6355638) is often used as a basic catalyst. For the reaction involving monoethyl monopotassium malonate, triethylamine (B128534) is employed as the base in conjunction with magnesium chloride. chemicalbook.com In other procedures, bases like potassium carbonate are utilized. prepchem.comrsc.org The choice of base can significantly influence the reaction rate and the formation of byproducts.

Table 2: Common Bases in Phenoxybutanoate Synthesis

| Base | Synthetic Route | Function |

| Piperidine | Claisen-like Condensation | Catalyzes the condensation reaction. |

| Triethylamine/Magnesium Chloride | From Monoethyl Monopotassium Malonate | Acts as a base to facilitate the reaction. chemicalbook.com |

| Potassium Carbonate | From 4-Hydroxybenzaldehyde | Promotes the reaction between the phenol (B47542) and the alkyl halide. prepchem.com |

| Pyridine (B92270) | From 2,2-dimethyl-1,3-dioxane-4,6-dione | Used as a base in the initial acylation step. chemicalbook.com |

Other Reported Synthetic Procedures

Several other methods for the synthesis of this compound and its analogs have been reported.

One notable method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) with phenylacetyl chloride in the presence of pyridine, followed by reaction with ethanol. This two-step process has been reported to produce Ethyl 3-oxo-4-phenylbutanoate in a high yield of 98.8%. chemicalbook.com

Another approach is the reaction of monoethyl monopotassium malonate with phenacyl chloride. chemicalbook.com This reaction, carried out in tetrahydrofuran with triethylamine and magnesium chloride, yields the desired product after an extended reaction time. chemicalbook.com

Furthermore, related β-keto esters can be synthesized through a Grignard reaction. For example, a Grignard reagent formed from beta-bromophenylethane can react with diethyl oxalate (B1200264) to produce the target compound.

Stereochemical Control and Enantioselective Synthesis Approaches

While the parent compound, this compound, is achiral, its derivatives can possess chiral centers, making stereochemical control a critical aspect for applications in pharmaceuticals and other life sciences. Enantiomerically pure compounds are often required, as different stereoisomers can exhibit vastly different biological activities. googleapis.com The development of enantioselective synthetic routes is therefore a key area of research. Although literature specifically detailing the enantioselective synthesis of this exact molecule is limited, established methodologies for analogous β-keto esters can be applied.

Key approaches to achieving stereochemical control include:

Asymmetric Catalysis: This is one of the most efficient methods for generating chiral molecules. It involves the use of a small amount of a chiral catalyst to produce a large quantity of an enantiomerically enriched product. For β-keto esters, chiral metal-ligand complexes can be employed in reactions such as asymmetric hydrogenation or alkylation to set the desired stereocenter. Biocatalysis, using enzymes like keto-reductases, offers a particularly green and highly selective option, often proceeding with high yields at neutral pH and atmospheric temperatures in aqueous media. researchgate.net

Chiral Resolution: This technique involves the synthesis of a racemic mixture of the target compound, followed by the separation of the enantiomers. A common method is chiral High-Performance Liquid Chromatography (HPLC), which uses a chiral stationary phase to physically separate the stereoisomers. googleapis.com While reliable, this method can be costly for large-scale production, and the maximum theoretical yield for the desired enantiomer is only 50%.

Table 1: Comparison of Enantioselective Synthesis Strategies

| Method | Principle | Advantages | Disadvantages |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer. | High efficiency (low catalyst loading), high enantioselectivity, good atom economy. | Catalyst development can be complex and expensive. |

| Chiral Auxiliaries | A covalently bonded chiral group directs the stereochemical outcome of a reaction. | Reliable and predictable stereochemical control. | Requires additional synthetic steps (attachment/removal), poor atom economy. |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Applicable when direct asymmetric synthesis is not feasible. | Maximum 50% yield for the desired enantiomer, can be costly, generates waste enantiomer. |

Sustainable and Green Chemistry Aspects in Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry, which aim to reduce or eliminate hazardous substances. mdpi.com This involves designing processes that are more efficient, use safer chemicals, and minimize environmental impact. researchgate.net

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic syntheses employ volatile and often hazardous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). chemicalbook.com Green chemistry encourages the replacement of these with more benign alternatives. mdpi.com For the synthesis of this compound, this could involve exploring solvents such as:

Ethanol and Ethyl Acetate: These are bio-based solvents with lower toxicity profiles. An ethyl acetate/ethanol mixture is recognized as a greener alternative to chlorinated solvents in purification processes like chromatography. mygreenlab.org

Ionic Liquids: These are salts that are liquid at low temperatures. Their negligible vapor pressure reduces air pollution and exposure risks.

Water: When possible, using water as a solvent is ideal, particularly in biocatalytic processes which often operate under mild, aqueous conditions. researchgate.net

Table 2: Comparison of Traditional vs. Green Solvents for Synthesis

| Solvent | Classification | Key Hazards | Potential Greener Alternative(s) |

| Tetrahydrofuran (THF) | Traditional | Flammable, peroxide-former, potential health effects. | 2-Methyl-THF (derived from biomass), Cyclopentyl methyl ether (CPME). |

| Dimethylformamide (DMF) | Traditional | Reproductive toxin, high boiling point (difficult to remove). | Dimethyl sulfoxide (B87167) (DMSO) (in some cases), Cyrene™ (a bio-based dipolar aprotic solvent). |

| Dichloromethane (DCM) | Traditional | Suspected carcinogen, environmental pollutant. | Ethyl acetate/ethanol mixtures, 2-Methyl-THF. mygreenlab.org |

| Ethanol | Green | Low toxicity, biodegradable, renewable source. | N/A |

| Water | Green | Non-toxic, non-flammable, inexpensive. | N/A |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how much of the starting materials' mass ends up in the final product. mygreenlab.org The use of catalysts is a primary strategy for improving atom economy. mygreenlab.org Catalysts accelerate reactions, often allowing them to proceed under milder conditions and with higher selectivity, which reduces the formation of byproducts and waste. mygreenlab.org

In the context of synthesizing this compound, catalyst development focuses on:

Replacing Stoichiometric Reagents: Classic reactions like the Claisen condensation traditionally use a stoichiometric amount of a strong base. Catalytic approaches, using smaller amounts of more sophisticated base catalysts, can achieve the same transformation with significantly less waste.

Heterogeneous Catalysts: Developing solid-phase catalysts that can be easily filtered out of the reaction mixture simplifies purification and allows the catalyst to be recycled and reused, further enhancing sustainability.

Table 3: Illustrative Atom Economy: Stoichiometric vs. Catalytic Process

| Process Type | Reagents Used | Theoretical Atom Economy | Key Advantage |

| Stoichiometric | Substrate + 1.0 equivalent of base | Lower | Simple, well-established procedures. |

| Catalytic | Substrate + 0.1 equivalent of catalyst | Higher | Significantly less waste, potential for catalyst recycling, milder conditions. |

Large-Scale Production and Process Optimization Considerations

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is efficient, cost-effective, and safe. Industrial production capacity can range from small batches to thousands of liters. echemi.com

Key considerations for the large-scale production of this compound include:

Process Optimization: Reaction conditions optimized in the lab (e.g., temperature, pressure, reaction time, reagent concentration) must be re-evaluated and adjusted for large-scale reactors to maximize yield and throughput while ensuring safety.

Reagent Sourcing and Cost: The shift from expensive, high-purity laboratory-grade chemicals to more economical, industrial-grade reagents is essential for commercial viability.

Purification Methods: Laboratory-scale purification, such as flash column chromatography, is generally not feasible for large quantities. Industrial processes rely on more scalable techniques like distillation, recrystallization, or industrial-scale chromatography.

Thermal Management: Exothermic reactions that are easily managed in a small flask can generate significant heat in a large reactor, requiring specialized cooling systems to prevent runaway reactions.

Waste Management: The disposal or recycling of solvents and byproducts becomes a major logistical and regulatory consideration at an industrial scale.

Table 4: Key Considerations for Scaling Synthesis from Lab to Industrial Production

| Parameter | Laboratory Scale | Industrial Scale |

| Objective | Proof of concept, synthesis of small quantities. | Cost-effective, safe, and efficient production of large quantities. |

| Reagents | High-purity, small quantities. | Industrial-grade, bulk quantities. |

| Equipment | Glassware (flasks, beakers). | Large steel or glass-lined reactors. |

| Purification | Column chromatography, preparative TLC. | Distillation, recrystallization, industrial chromatography. |

| Safety | Fume hood, personal protective equipment. | Process safety management, automated control systems, containment. |

| Cost | High cost per gram. | Low cost per kilogram. |

Chemical Reactivity and Derivatization Strategies of Ethyl 3 Oxo 4 Phenoxybutanoate

Key Functional Group Transformations

The reactivity of ethyl 3-oxo-4-phenoxybutanoate is largely dictated by its principal functional groups: the ketone, the ester, and the active methylene (B1212753) group situated between them. These sites are amenable to a variety of transformations, including nucleophilic additions, reductions, acyl group transfers, and reactions involving the enolate intermediate.

Carbonyl Group Reactivity: Nucleophilic Additions and Reductions

The ketone carbonyl group at the C-3 position is a primary site for nucleophilic attack and reduction. Its electrophilic nature allows for the addition of various nucleophiles, and it can be selectively reduced to the corresponding secondary alcohol.

The reduction of the prochiral ketone in this compound can lead to the formation of a new stereocenter, yielding ethyl 3-hydroxy-4-phenoxybutanoate. Achieving high stereoselectivity in this transformation is often a critical goal in synthetic chemistry. While specific studies on the stereoselective reduction of this compound are not extensively documented in readily available literature, analogous transformations of similar β-keto esters provide insight into potential methodologies.

Biocatalysis, employing enzymes such as dehydrogenases or whole-cell systems like baker's yeast, is a powerful tool for the asymmetric reduction of ketones. These enzymatic systems can exhibit high levels of enantioselectivity, providing access to either the (R)- or (S)-enantiomer of the corresponding alcohol depending on the specific biocatalyst used. For instance, studies on the related compound, ethyl 2-oxo-4-phenylbutanoate, have demonstrated successful enantioselective reduction using various microorganisms. It is plausible that similar biocatalytic approaches could be effectively applied to this compound.

Chemical methods for stereoselective reduction often involve the use of chiral reducing agents or catalysts. Chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or catalytic hydrogenation using chiral metal complexes (e.g., those based on ruthenium, rhodium, or iridium with chiral ligands) are commonly employed for the asymmetric reduction of ketones. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess.

Table 1: Potential Methods for Stereoselective Reduction

| Method | Reagent/Catalyst | Expected Product | Key Features |

| Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae), Dehydrogenases | Ethyl (R)- or (S)-3-hydroxy-4-phenoxybutanoate | High enantioselectivity, mild reaction conditions, environmentally benign. |

| Chiral Reducing Agents | Chiral Boranes (e.g., Alpine-Borane®) | Enantioenriched Ethyl 3-hydroxy-4-phenoxybutanoate | Stoichiometric use of chiral reagent. |

| Asymmetric Catalytic Hydrogenation | Ru-, Rh-, or Ir-based catalysts with chiral ligands (e.g., BINAP) | Enantioenriched Ethyl 3-hydroxy-4-phenoxybutanoate | High catalytic efficiency, high enantioselectivity. |

Sodium borohydride (B1222165) (NaBH₄) is a common and relatively mild reducing agent used to selectively reduce ketones and aldehydes. The reduction of the ketone in this compound with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

The generally accepted mechanism involves the following steps:

Nucleophilic Attack: The reaction is initiated by the attack of a hydride ion, delivered from the borohydride complex, to the carbonyl carbon of the ketone. This results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The resulting alkoxide is then protonated by a protic solvent (often an alcohol like methanol (B129727) or ethanol (B145695), which are typically used as solvents for NaBH₄ reductions) to yield the final secondary alcohol, ethyl 3-hydroxy-4-phenoxybutanoate.

It is important to note that all four hydride ions on the borohydride are available for reduction, meaning one equivalent of NaBH₄ can theoretically reduce four equivalents of the ketone. The ester functional group in this compound is generally unreactive towards sodium borohydride under standard conditions, allowing for the selective reduction of the ketone.

Acyl Group Transfer Reactions

While less common for β-keto esters compared to other carbonyl compounds, acyl group transfer reactions can be envisioned at the ester functionality of this compound. Transesterification, for example, can occur under acidic or basic conditions in the presence of a different alcohol. This would result in the exchange of the ethyl group for another alkyl or aryl group. However, the presence of the acidic α-protons and the reactive ketone can lead to competing side reactions under basic conditions.

Enolate Chemistry and α-Functionalization

The methylene group (C-2) positioned between the two carbonyl groups of this compound is particularly acidic due to the electron-withdrawing nature of both the ketone and the ester. This allows for the ready formation of a resonance-stabilized enolate ion upon treatment with a suitable base. The resulting enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions at the α-position.

Alkylation reactions, where the enolate reacts with an alkyl halide, are a common strategy to introduce alkyl substituents at the C-2 position. The choice of base and reaction conditions is critical to control the extent of alkylation and to avoid side reactions such as O-alkylation or self-condensation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible enolate formation.

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The presence of two electrophilic carbonyl carbons and a nucleophilic α-carbon (in the form of its enolate) allows for cyclocondensation reactions with a range of dinucleophiles.

For instance, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. Similarly, condensation with ureas or thioureas can yield pyrimidine (B1678525) or thiopyrimidine rings, which are important scaffolds in medicinal chemistry. The specific reaction conditions and the nature of the dinucleophile will determine the structure of the resulting heterocycle. While specific examples for this compound are not prevalent in the literature, the general reactivity pattern of β-keto esters in such cyclizations is well-established.

Table 2: Potential Heterocyclic Products from this compound

| Reactant | Resulting Heterocycle | General Structure |

| Hydrazine (NH₂NH₂) | Pyrazolone (B3327878) derivative | A five-membered ring containing two adjacent nitrogen atoms. |

| Urea (B33335) (NH₂CONH₂) | Pyrimidinone derivative | A six-membered aromatic ring with two nitrogen atoms. |

| Thiourea (NH₂CSNH₂) | Thiopyrimidinone derivative | A six-membered aromatic ring with two nitrogen atoms and a sulfur atom. |

| Amidines | Substituted Pyrimidine | A six-membered aromatic ring with two nitrogen atoms. |

Synthesis of Isoxazoles from this compound

The 1,3-dicarbonyl system inherent in this compound makes it an ideal substrate for the Claisen isoxazole (B147169) synthesis. This classic cyclocondensation reaction involves treating the β-keto ester with hydroxylamine (B1172632) hydrochloride. The reaction proceeds via initial condensation of hydroxylamine with the more reactive ketone carbonyl at the C3 position, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.

The reaction can theoretically produce two regioisomers depending on which carbonyl group undergoes the initial nucleophilic attack by the hydroxylamine. However, in β-keto esters, the ketone carbonyl is generally more electrophilic than the ester carbonyl, leading to a preferential attack at the C3-keto group. This typically results in the formation of ethyl 5-(phenoxymethyl)isoxazole-3-carboxylate as the major product. The reaction conditions, such as pH, can be varied to control the regioselectivity. nih.gov

Table 1: Synthesis of Ethyl 5-(phenoxymethyl)isoxazole-3-carboxylate

| Reactant 1 | Reactant 2 | Key Conditions | Major Product |

| This compound | Hydroxylamine Hydrochloride | Acidic or basic catalysis, typically in a protic solvent like ethanol | Ethyl 5-(phenoxymethyl)isoxazole-3-carboxylate |

This transformation is significant as it converts the acyclic β-keto ester into a stable, five-membered aromatic heterocycle, which can then serve as a precursor for further synthetic manipulations. researchgate.net

Formation of Benzoxepinones and Benzocycloheptenones via Isoxazole Cleavage

The isoxazole ring synthesized from this compound can be used as a masked 1,3-dicarbonyl equivalent, which can be unmasked through reductive cleavage of the weak N-O bond. This strategy is instrumental in the synthesis of larger, fused ring systems like benzoxepinones.

The synthetic sequence begins with the isoxazole derivative, ethyl 5-(phenoxymethyl)isoxazole-3-carboxylate. The critical step is the reductive ring-opening of the isoxazole. Various reagents are known to accomplish this transformation, including catalytic hydrogenation (e.g., using Raney Nickel), or chemical reducing agents like molybdenum hexacarbonyl (Mo(CO)₆) or samarium(II) iodide (SmI₂). rsc.orgnih.govresearchgate.net This cleavage typically yields a β-aminoenone or, upon subsequent hydrolysis, a β-hydroxy ketone.

Following the reductive cleavage, the resulting intermediate possesses a phenoxy group and a newly revealed reactive chain. Under acidic conditions, this intermediate can undergo an intramolecular Friedel-Crafts-type acylation. masterorganicchemistry.com The hydroxyl or a related activated group on the side chain attacks the electron-rich phenoxy ring, leading to electrophilic aromatic substitution and the formation of a new seven-membered ring. The final product of this cyclization is a dibenz[b,f]oxepin-10(11H)-one scaffold. researchgate.net This multi-step process showcases a sophisticated use of the isoxazole as a directing group and a latent functional group to construct complex polycyclic systems. mdpi.com

A similar strategy could be envisioned for benzocycloheptenones if the phenoxy ether linkage were replaced with a phenyl group, allowing for cyclization onto that ring.

Other Heterocyclic Scaffolds and Ring Systems

The reactivity of this compound extends to the synthesis of a variety of other important heterocyclic systems through reactions with different binucleophiles.

Pyrazolones: In a reaction analogous to isoxazole synthesis, condensation with hydrazine or its derivatives (e.g., phenylhydrazine) yields pyrazolone rings. The reaction proceeds through the formation of a hydrazone at the ketonic carbonyl, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, displacing the ethoxy group.

Pyrimidines: The Knorr pyrimidine synthesis can be adapted to use this compound. Condensation with a variety of amidines, guanidine, or urea in the presence of a base leads to the formation of substituted pyrimidinone rings. The two nitrogen atoms of the nucleophile react with the two carbonyl groups of the β-keto ester to form the six-membered heterocyclic ring.

Dihydropyrans: Acid-catalyzed condensation of this compound with activated alkenes can lead to the formation of dihydropyran rings through a formal [4+2] cycloaddition pathway, where the enol form of the β-keto ester acts as the diene component.

Table 2: Synthesis of Various Heterocycles

| Target Heterocycle | Co-reactant | General Reaction Type |

| Pyrazolone | Hydrazine / Substituted Hydrazines | Cyclocondensation |

| Pyrimidinone | Urea / Guanidine / Amidines | Cyclocondensation |

| Dihydropyran | Activated Alkenes | Cycloaddition |

Multi-Component Reactions (MCRs) Involving this compound

This compound is an excellent substrate for multi-component reactions (MCRs), which are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. One of the most prominent examples is the Hantzsch Dihydropyridine (B1217469) Synthesis.

In this reaction, this compound (two equivalents) reacts with an aldehyde (e.g., benzaldehyde) and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). The reaction involves a series of condensations and additions, including a Knoevenagel condensation and a Michael addition, to assemble the 1,4-dihydropyridine (B1200194) (1,4-DHP) core. The resulting Hantzsch ester is a key scaffold in medicinal chemistry, famously found in calcium channel blockers. The dihydropyridine product can be subsequently oxidized using a mild oxidizing agent (e.g., ceric ammonium nitrate (B79036) or iodine) to furnish the corresponding fully aromatic pyridine (B92270) derivative.

Table 3: Hantzsch Dihydropyridine Synthesis Components

| Component | Role | Example |

| β-Keto Ester | C2-C3 and C5-C6 fragments | This compound |

| Aldehyde | C4 fragment | Benzaldehyde |

| Nitrogen Source | N1 fragment | Ammonium Acetate |

Role as a Precursor in Complex Organic Molecule Synthesis

Beyond its use in systematic heterocyclic synthesis, this compound serves as a valuable and versatile starting material for constructing more complex organic molecules. The presence of multiple functional groups allows for sequential and controlled modifications, making it a powerful building block in multi-step total synthesis.

The ester can be hydrolyzed and decarboxylated to yield a phenoxymethyl (B101242) ketone, or the ketone can be selectively reduced to a secondary alcohol. The active methylene group can be readily alkylated or acylated after deprotonation with a suitable base, allowing for the introduction of various side chains and the construction of new carbon-carbon bonds.

This versatility makes it a precursor for scaffolds found in pharmaceuticals and other biologically active compounds. For instance, related β-keto esters are key intermediates in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are used to treat hypertension. The structural motifs accessible from this precursor are prevalent in numerous areas of medicinal chemistry, highlighting its importance as a foundational starting material in the development of new therapeutic agents.

Biological Relevance and Applications of Ethyl 3 Oxo 4 Phenoxybutanoate Derivatives

Overview of Biologically Active Compounds Synthesized from Ethyl 3-oxo-4-phenoxybutanoate

This compound is a versatile intermediate used in the synthesis of various heterocyclic compounds, most notably pyrazole (B372694) and pyrazolone (B3327878) derivatives. These structures are formed through condensation reactions with hydrazine-containing molecules. The reactivity of the β-ketoester moiety in this compound allows for the construction of these complex scaffolds, which are of considerable interest in drug discovery.

Two primary examples of biologically active derivatives synthesized from this precursor include:

Benzimidazole-Substituted Pyrazolones : These compounds are created by reacting this compound with (1H-Benzoimidazol-2-yl)-hydrazine. google.com This synthesis results in a complex molecule that incorporates both a pyrazolone and a benzimidazole (B57391) ring system. google.com

Pyridinyl-Substituted Pyrazolols : Another class of derivatives is synthesized using this compound to create 3-(phenoxymethyl)-1-(pyridin-2-yl)-1H-pyrazol-5-ol. google.com This structure features a phenoxymethyl (B101242) group at the 3-position of the pyrazole ring. google.com

| Derivative Class | Key Structural Features | Reactant with this compound | Reference |

|---|---|---|---|

| Benzimidazole-Substituted Pyrazolones | Fused pyrazolone and benzimidazole rings | (1H-Benzoimidazol-2-yl)-hydrazine | google.com |

| Pyridinyl-Substituted Pyrazolols | Pyrazole ring with phenoxymethyl and pyridinyl substituents | 2-Hydrazinylpyridine | google.com |

Antimicrobial Activities of Derived Structures

Currently, there is no publicly available research detailing the specific antimicrobial activities of compounds derived directly from this compound.

Antioxidant Properties of Related Compounds

Specific studies on the antioxidant properties of derivatives of this compound have not been identified in the available scientific literature.

Potential Therapeutic Effects in Drug Development Programs

Derivatives of this compound have been identified as having potential therapeutic applications in distinct and significant areas of drug development.

Anticancer Agents : A key derivative, a benzimidazole-substituted pyrazolone, has been investigated as an inhibitor of Ras proteins. google.com Ras proteins are crucial signaling molecules, and their mutation is a key driver in many forms of cancer. google.com The inhibition of these proteins is a major goal in oncology research, positioning these derivatives as potential anticancer agents. google.com

Osteoporosis Treatment : Pyrazole derivatives synthesized from this compound have been developed for the potential prevention and treatment of osteoporosis. google.com This suggests a role for these compounds in modulating bone cell function and metabolism. google.com

| Derivative Class | Therapeutic Area | Biological Target/Application | Reference |

|---|---|---|---|

| Benzimidazole-Substituted Pyrazolones | Oncology | Inhibition of Ras proteins | google.com |

| Pyridinyl-Substituted Pyrazolols | Bone Metabolism | Prevention and treatment of osteoporosis | google.com |

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Detailed Structure-Activity Relationship (SAR) studies focusing on a series of derivatives from this compound are not extensively available in the public domain. The existing research is primarily documented in patents that focus on the synthesis and application of a specific lead compound.

Mechanistic Insights into Biological Interactions of Derivatives

The primary mechanistic insight available pertains to the anticancer activity of the benzimidazole-substituted pyrazolone derivatives. These compounds are designed to function as inhibitors of Ras proteins. google.com Specifically, they have been evaluated in assays that monitor the inhibition of K-ras nucleotide exchange, which is a critical step in the activation of Ras signaling pathways. google.com By interfering with this process, the compounds can potentially halt the downstream signaling that leads to tumor cell growth and proliferation. google.com

Advanced Analytical Methodologies for Ethyl 3 Oxo 4 Phenoxybutanoate Characterization

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and analysis of ethyl 3-oxo-4-phenoxybutanoate and its related substances. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and gas chromatography-mass spectrometry (GC-MS) are among the most powerful techniques employed for its characterization.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of this compound. sielc.com Method development is crucial for achieving optimal separation and accurate quantification.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for analyzing this compound. sielc.comsielc.com This technique typically utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. sielc.comejgm.co.uk The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By employing RP-HPLC, the purity of this compound can be accurately assessed, and any impurities can be separated and identified. sielc.comsielc.com

A typical RP-HPLC method for the analysis of this compound might employ a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.comresearchgate.net The detection is often carried out using a UV detector at a specific wavelength. The retention time of the compound can be adjusted by modifying the composition of the mobile phase.

Table 1: Example of RP-HPLC Method Parameters

| Parameter | Value |

| Column | C18, 5 µm, 250 mm x 4.6 mm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

This table presents a hypothetical set of parameters and may not reflect a specific validated method.

The composition of the mobile phase is a critical factor in achieving good chromatographic separation. sielc.comsielc.com For this compound, a mobile phase system containing acetonitrile, water, and an acidifier like phosphoric acid is often employed. sielc.comsielc.com Acetonitrile and water serve as the primary solvents, and their ratio is adjusted to control the retention time and resolution of the analyte. researchgate.net Phosphoric acid is added to the mobile phase to control the pH and improve peak shape by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase. sielc.comsielc.com However, the concentration of phosphoric acid must be carefully optimized, as high concentrations can potentially damage the HPLC system. chromforum.org

When coupling HPLC with mass spectrometry (MS), it is crucial to use a mobile phase that is compatible with the MS detector. Phosphoric acid is not volatile and can cause ion suppression and contamination of the MS system. sielc.comsielc.com Therefore, for LC-MS applications, phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.comsielc.com Formic acid serves a similar purpose in controlling pH and improving peak shape but is readily vaporized in the MS interface, making it an ideal choice for such applications.

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-performance liquid chromatography (UPLC) is a more recent development that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures than conventional HPLC. sielc.comsielc.com This results in significantly faster analysis times, improved resolution, and increased sensitivity. sielc.comsielc.com For the analysis of this compound, UPLC can provide rapid purity assessments and can be particularly useful for high-throughput screening applications. escholarship.org The principles of mobile phase selection and optimization for UPLC are similar to those for HPLC. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products and Related Analogs

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this method is invaluable for identifying volatile by-products and related analogs that may be present in a sample. researchgate.netnih.gov For instance, during the synthesis of this compound, side reactions can lead to the formation of smaller, more volatile molecules. GC-MS can effectively separate these by-products and provide their mass spectra, which allows for their identification. researchgate.netnih.gov In some cases, derivatization techniques can be employed to increase the volatility of the target analyte and its analogs, making them amenable to GC-MS analysis. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of this compound, offering insights into its structural features and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of a related compound, ethyl 4-phenoxybutanoate, the following characteristic signals are observed: a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, and multiplets for the protons of the phenoxy group and the butanoate chain. rsc.org For this compound, the presence of the keto group at the C3 position would further influence the chemical shifts of the adjacent methylene protons, providing key structural information.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of ethyl 4-phenoxybutanoate shows distinct peaks for the carbonyl carbon of the ester, the carbons of the phenoxy group, the methylene carbons of the butanoate chain, and the carbons of the ethyl group. rsc.org In this compound, an additional signal corresponding to the ketone carbonyl carbon would be present, typically in the range of 190-220 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.2 (triplet) | ~14 |

| Ethyl -CH₂- | ~4.1 (quartet) | ~61 |

| -CH₂-C=O | ~3.5 (singlet) | ~45 |

| -O-CH₂- | ~4.5 (singlet) | ~70 |

| Phenoxy C-H | ~6.9-7.3 (multiplet) | ~114-129 |

| Phenoxy C-O | ~158 | |

| Ester C=O | ~167 | |

| Ketone C=O | ~200 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational frequencies include:

C=O stretching (ester): A strong absorption band around 1735-1750 cm⁻¹.

C=O stretching (ketone): Another strong absorption band around 1715 cm⁻¹.

C-O-C stretching (ether): Bands in the region of 1250-1000 cm⁻¹. researchgate.net

Aromatic C-H stretching: Peaks above 3000 cm⁻¹.

Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹.

The presence and position of these bands provide confirmatory evidence for the structure of this compound.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. The molecular formula of this compound is C₁₂H₁₄O₄, corresponding to a molecular weight of 222.24 g/mol . sielc.com

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 222. Under certain conditions, such as in electrospray ionization (ESI), adduct ions like [M+H]⁺ or [M+Na]⁺ may also be detected. rsc.org

A study on related compounds, including ethyl 3-oxo-4-phenylbutyrate, using Gas Chromatography-Mass Spectrometry (GC-MS) revealed significant decomposition into phenylacetone (B166967) (P2P) during analysis. researchgate.netnih.gov This highlights the importance of using appropriate analytical conditions, such as derivatization with methoxime, to prevent thermal degradation and obtain accurate mass spectral data. researchgate.netnih.gov

Impurity Profiling and Quantitative Analysis

The purity of this compound is critical for its intended use. High-Performance Liquid Chromatography (HPLC) is a widely used technique for both impurity profiling and quantitative analysis. sielc.com

A reverse-phase (RP) HPLC method can effectively separate this compound from its impurities. sielc.com Typical mobile phases consist of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS-compatible applications. sielc.com This method is scalable and can be adapted for preparative separation to isolate and identify impurities. sielc.com

Furthermore, the synthesis of related compounds, such as ethyl 3-oxo-4-phenylbutanoate, can lead to the formation of specific impurities that can serve as markers for the synthetic route used. researchgate.net Identifying and quantifying these impurities is essential for process control and ensuring the quality of the final product.

Theoretical and Computational Investigations of Ethyl 3 Oxo 4 Phenoxybutanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and predict a stable molecular geometry.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. researchgate.net For Ethyl 3-oxo-4-phenoxybutanoate, DFT calculations, often using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), can provide deep insights. nih.govsemanticscholar.org

A primary application of DFT is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. From this optimized structure, a wealth of electronic information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. semanticscholar.orgresearchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites susceptible to chemical attack. For this compound, the carbonyl oxygens would be expected to be regions of high negative potential, while the carbonyl carbons and the acidic α-protons would be areas of positive potential.

Conceptual DFT also allows for the calculation of reactivity descriptors such as electrophilicity, hardness, and condensed Fukui functions. researchgate.netnih.gov These descriptors quantify the molecule's tendency to accept or donate electrons and pinpoint the specific atoms most likely to participate in nucleophilic or electrophilic attacks. nih.gov

| Parameter | Illustrative Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Table 1. Example of typical electronic properties for a β-keto ester calculated using DFT. These values are illustrative and represent the type of data generated in a computational study.

Ab Initio Methods in Conformational Analysis

Ab initio methods, such as Hartree-Fock (HF) theory, provide another avenue for quantum chemical calculations, computing everything from first principles without empirical data. While often more computationally demanding than DFT, they are highly valuable for certain applications like conformational analysis.

This compound possesses several rotatable single bonds, leading to numerous possible conformations. Ab initio methods can be used to perform a systematic scan of the potential energy surface by rotating these bonds. This process identifies various stable conformers (local energy minima) and the transition states that connect them. By comparing the relative energies of these conformers, the most stable, lowest-energy structure can be identified, which is crucial for understanding the molecule's behavior and interactions. rsc.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum calculations excel at describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a condensed phase like a solution. acs.org MD simulations model the movements of atoms and molecules based on classical mechanics and a defined force field.

For this compound, MD simulations can elucidate the profound influence of solvents on its conformational preferences and reactivity. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or chloroform), one can observe how solvent interactions stabilize certain conformers. Analysis of the simulation trajectory can reveal the formation of solvation shells and specific intermolecular interactions, such as hydrogen bonding between the solvent and the carbonyl oxygens of the ester.

MD is also a powerful tool for studying intermolecular interactions between multiple molecules of this compound or between it and other solutes. nih.gov These simulations can predict how the molecules might aggregate in solution and identify the primary forces driving these interactions, such as van der Waals forces or electrostatic interactions. Such studies are critical for understanding the macroscopic properties of the compound. nih.gov

Computational Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.gov For reactions involving this compound, such as its synthesis via a Claisen-type condensation or its subsequent use in forming heterocyclic compounds, DFT calculations can map out the entire reaction pathway. libretexts.orgnih.gov

This process involves locating the structures of all reactants, intermediates, transition states, and products on the potential energy surface. nih.gov A transition state is a first-order saddle point on this surface, representing the highest energy barrier that must be overcome for the reaction to proceed. montclair.edu By calculating the energies of the reactants and the transition state, the activation energy can be determined, which is directly related to the reaction rate.

Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state correctly connects the reactants and products. researchgate.net This detailed mechanistic insight allows chemists to understand why certain products are formed, rationalize stereochemical outcomes, and design more efficient synthetic routes. nih.gov

Prediction of Spectroscopic Properties through Computational Models

Computational models, particularly DFT, can accurately predict various spectroscopic properties of molecules, which is invaluable for structure verification and analysis. tandfonline.com

NMR Spectroscopy: The calculation of nuclear magnetic shielding constants is a standard feature of many quantum chemistry packages. These values can be converted into chemical shifts (¹H and ¹³C) that can be directly compared with experimental NMR spectra. nih.govresearchgate.net While prediction errors exist, the calculated spectra are often accurate enough to aid in the assignment of experimental signals and to distinguish between different isomers. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum. By analyzing the atomic motions associated with each calculated frequency, specific peaks can be assigned to particular functional group vibrations, such as the C=O stretches of the ketone and ester groups or the C-O-C stretch of the phenoxy ether linkage.

| Functional Group | Typical Experimental IR Range (cm⁻¹) | Predicted IR Frequency (cm⁻¹) (Illustrative) | Vibrational Mode |

| Ester Carbonyl (C=O) | 1735-1750 | 1745 | Stretching |

| Ketone Carbonyl (C=O) | 1705-1725 | 1718 | Stretching |

| C-O-C (Ether) | 1000-1300 | 1240 | Asymmetric Stretch |

| Aromatic C=C | 1400-1600 | 1595, 1490 | Ring Stretching |

Table 2. A comparison of typical experimental IR frequencies with illustrative predicted values for the key functional groups in this compound.

In Silico Screening and Drug Design for Derived Compounds

The this compound structure represents a versatile scaffold that can be modified to create a library of derivative compounds with potential biological activity. mdpi.com In silico techniques, a cornerstone of modern computer-aided drug design (CADD), are crucial for efficiently screening these derivatives and prioritizing them for synthesis and testing. nih.gov

Molecular docking is a prominent in silico method where virtual compounds are fitted into the binding site of a biological target, such as an enzyme or receptor. nih.govnih.gov A scoring function then estimates the binding affinity between the ligand and the target. This process can be used to screen thousands of virtual derivatives of this compound against a specific protein target to identify those with the highest predicted binding affinity. researchgate.net

Following docking, promising candidates can be subjected to more rigorous computational analysis, such as MD simulations, to assess the stability of the ligand-protein complex over time. researchgate.netacs.org Additionally, computational ADME (absorption, distribution, metabolism, and excretion) models can predict the pharmacokinetic properties of the designed compounds, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov This integrated in silico approach significantly accelerates the design and discovery of new therapeutic agents based on the phenoxy β-keto ester scaffold. researchgate.net

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Catalytic Systems for Synthesis

The synthesis of β-keto esters like Ethyl 3-oxo-4-phenoxybutanoate traditionally relies on methods such as the Claisen condensation. nih.gov However, these methods can be hampered by issues like the need for strong bases, long reaction times, and inconsistent yields. nih.gov Future research will likely focus on developing more efficient and sustainable catalytic systems.

One promising avenue is the use of lipase-catalyzed transesterification. google.com This biocatalytic approach offers mild, solvent-free conditions and has been shown to produce β-keto esters in high yields (>90%). google.com Specifically, Candida antarctica lipase (B570770) B (CALB) has demonstrated chemoselectivity in the acylation of aliphatic alcohols, providing a general route for preparing these compounds. google.com Further exploration of different lipases and optimizing reaction conditions could lead to even more efficient and enantioselective syntheses of chiral β-keto esters derived from or related to this compound.

Another area of development involves the use of transition metal catalysts. nih.gov While some methods exist, there is room for improvement to enhance their efficiency and generality. nih.gov Research into novel metal catalysts or ligand systems could overcome the limitations of current protocols. Additionally, organocatalytic methods, such as those employing pentafluorophenylammonium triflate (PFPAT) for the C-acylation of enol silyl (B83357) ethers, present another frontier for developing milder and more selective synthetic routes. organic-chemistry.org

Exploration of Advanced Materials Science Applications

While primarily known as a synthetic intermediate in pharmaceuticals and agrochemicals, the unique structural features of this compound and its derivatives suggest potential applications in materials science. smolecule.comsmolecule.com The presence of an aromatic phenoxy group and a reactive β-keto ester moiety allows for its incorporation into polymeric structures or the development of novel materials with specific properties.

For instance, derivatives of similar β-keto esters are used in the synthesis of iridium complexes with unique photophysical and electrochemical properties, making them suitable for applications in organic light-emitting diodes (OLEDs). smolecule.com Future research could explore the synthesis of analogous iridium complexes derived from this compound for next-generation display and lighting technologies. The phenoxy group can also be functionalized to tune the electronic and physical properties of the resulting materials.

Furthermore, the compound could serve as a building block for the creation of specialized polymers. smolecule.com The ester and ketone functionalities provide sites for polymerization or cross-linking reactions. Research in this area could lead to the development of materials with tailored thermal, mechanical, or optical properties for a variety of advanced applications.

Integration with Automated Synthesis and High-Throughput Experimentation

The increasing complexity of drug discovery and materials science necessitates the rapid synthesis and screening of large compound libraries. drugtargetreview.com Automated synthesis and high-throughput experimentation (HTE) are becoming indispensable tools in this context. drugtargetreview.comchemrxiv.org this compound is well-suited for integration into these automated workflows.

Automated platforms can be employed to efficiently explore a wide range of reaction conditions for the synthesis of this compound and its derivatives, optimizing yields and minimizing reaction times. drugtargetreview.comnih.gov HTE can then be used to rapidly screen the resulting compounds for desired properties, whether for biological activity or material characteristics. drugtargetreview.comresearchgate.net The development of user-friendly software and robotic platforms will further facilitate the use of this compound in automated molecular discovery. drugtargetreview.comchemrxiv.org This approach will not only accelerate the discovery of new molecules but also enable the exploration of novel chemical space with increased three-dimensionality (Fsp3), which is highly desirable in medicinal chemistry. nih.gov

Further Elucidation of Biological Activities of Derived Scaffolds

Derivatives of β-keto esters, including those structurally related to this compound, have shown a wide range of biological activities. These include potential applications as antiprion agents, anti-inflammatory compounds, and anticancer therapeutics. For example, pyrazolone (B3327878) derivatives synthesized from related compounds have exhibited significant antiprion activity.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of compounds derived from this compound. The core structure can be modified to create a variety of heterocyclic and carbocyclic scaffolds. For instance, benzofuran (B130515) derivatives, known for their broad spectrum of biological activities including antitumor and antimicrobial effects, can be synthesized from this precursor. nih.gov

A key area of investigation will be to understand the structure-activity relationships (SAR) of these derived scaffolds. This involves identifying which structural modifications lead to enhanced potency and selectivity for specific biological targets. For example, studies on phenoxyacetic acid derivatives have shown that the nature and position of substituents on the phenoxy ring can significantly influence their antibacterial and anticancer activities. jetir.org

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel molecules, and the optimization of synthetic routes. eurekalert.orgresearchgate.netijsetpub.com These computational tools can be powerfully applied to the study of this compound and its derivatives.

ML models can be trained on existing reaction data to predict the optimal conditions for the synthesis of this compound and its analogs, potentially reducing the need for extensive experimental screening. beilstein-journals.orgrjptonline.org These models can analyze various factors, including catalysts, solvents, and temperatures, to suggest the most efficient synthetic pathways. beilstein-journals.org

Furthermore, generative AI models can be used to design novel compounds based on the this compound scaffold with desired biological or material properties. researchgate.netnih.gov By learning from large datasets of chemical structures and their associated activities, these models can propose new molecules that have a high probability of success. arxiv.org The integration of AI and ML with automated synthesis platforms can create a closed-loop system for the rapid design, synthesis, and testing of new compounds, significantly accelerating the pace of discovery. ijsetpub.com

Q & A

Q. What are the common synthetic routes for Ethyl 3-oxo-4-phenoxybutanoate, and how are reaction conditions optimized?

this compound is typically synthesized via condensation reactions or catalytic hydrogenation. For example, condensation of ethyl 4-chloro-3-oxobutanoate with phenoxy-derived nucleophiles under acidic or basic conditions can yield the target compound, with optimization focusing on solvent choice (e.g., ethanol or THF), temperature (60–80°C), and catalyst (e.g., NaHCO₃) . Enantiospecific catalytic hydrogenation of related keto esters (e.g., ethyl 2-keto-4-phenylbutanoate) using chiral catalysts like Ru-BINAP complexes can also be adapted, with enantiomeric excess monitored via chiral HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

Gas chromatography-mass spectrometry (GC/MS) is critical for identifying volatile derivatives and assessing purity, especially when analyzing precursors in synthetic pathways . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation, with ketone (δ ~2.8–3.2 ppm) and ester (δ ~4.1–4.3 ppm) groups serving as diagnostic signals. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₂H₁₄O₃, 206.24 g/mol) .

Q. How should researchers handle storage and stability of this compound?

The compound is sensitive to moisture and oxidation. Storage under inert atmosphere (argon or nitrogen) at room temperature in amber glass vials is advised to prevent degradation. Regular stability assessments via TLC or HPLC are recommended to detect hydrolysis or dimerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Discrepancies in enantiomeric excess (e.g., from catalytic hydrogenation) may arise from catalyst loading or solvent polarity. To address this, replicate reactions under controlled conditions and analyze products using polarimetry or chiral stationary phase HPLC. Computational modeling (e.g., DFT studies) can predict steric and electronic influences on stereoselectivity .

Q. What methodological strategies improve yield in multicomponent reactions involving this compound?

Optimize stoichiometry and reaction time using design-of-experiments (DoE) approaches. For instance, in benzimidazole synthesis, combining ethyl 4-chloro-3-oxobutanoate with o-phenylenediamine in a 1:1.2 molar ratio at 70°C in DMF increases cyclization efficiency. Real-time monitoring via IR spectroscopy tracks keto-enol tautomerism, which influences reactivity .

Q. How is this compound utilized as a precursor in pharmaceutical research?

The compound serves as a key intermediate in synthesizing amphetamine analogs. For example, alkaline hydrolysis of its ester group yields 3-oxo-4-phenoxybutanoic acid, which undergoes decarboxylation to phenylacetone—a controlled substance. Forensic studies employ GC/MS to trace its conversion pathways and validate synthetic routes .

Q. What computational tools aid in predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution, predicting regioselectivity in nucleophilic attacks. Software like Gaussian or ORCA can simulate reaction pathways, while crystallographic data refined via SHELXL (for X-ray structures) validate computational predictions .

Q. How do researchers address discrepancies in spectroscopic data across studies?

Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental IR carbonyl stretches (~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone) with literature values. Contradictions in melting points or solubility may arise from polymorphic forms, necessitating X-ray diffraction analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.